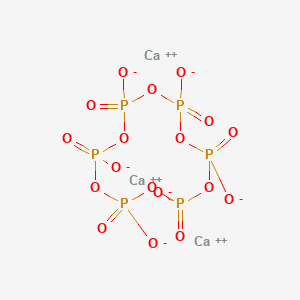
Calcium hexametaphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium hexametaphosphate is a chemical compound with the formula (Ca(PO3)6). It is a type of condensed phosphate and is known for its ability to chelate metal ions, particularly calcium ions. This property makes it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium hexametaphosphate can be synthesized by reacting calcium hydroxide with phosphoric acid under controlled conditions. The reaction typically involves heating the mixture to a high temperature to facilitate the formation of the hexametaphosphate structure.
Industrial Production Methods
In industrial settings, this compound is produced by mixing calcium hydroxide and phosphoric acid, followed by heating the mixture to around 150-250°C in a nitrogen atmosphere. This process ensures high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium hexametaphosphate undergoes various chemical reactions, including hydrolysis, complexation, and precipitation. It is particularly known for its ability to form complexes with metal ions.
Common Reagents and Conditions
Major Products Formed
The major products formed from the hydrolysis of this compound include calcium orthophosphate and various other phosphate species.
Applications De Recherche Scientifique
Calcium hexametaphosphate has a wide range of scientific research applications:
Chemistry: It is used as a sequestrant and dispersing agent in various chemical processes.
Biology: It has been studied for its role in calcium signaling and its potential use in biological systems.
Medicine: Research has shown its potential in dissolving kidney stones and preventing their formation.
Mécanisme D'action
Calcium hexametaphosphate exerts its effects primarily through its ability to chelate metal ions. By binding to calcium ions, it can prevent the formation of insoluble calcium salts, which is useful in preventing scale formation and in medical applications such as dissolving kidney stones . Additionally, it can initiate calcium signaling pathways in biological systems, influencing various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium hexametaphosphate: Similar in structure but contains sodium ions instead of calcium.
Calcium orthophosphate: A simpler phosphate compound that does not have the same chelating properties as calcium hexametaphosphate.
Calcium pyrophosphate: Another calcium phosphate compound used in different industrial applications.
Uniqueness
This compound is unique due to its strong chelating ability, particularly with calcium ions. This makes it highly effective in applications requiring the sequestration of calcium, such as in water treatment and medical treatments for kidney stones .
Propriétés
Numéro CAS |
10102-76-8 |
|---|---|
Formule moléculaire |
Ca3O18P6 |
Poids moléculaire |
594.07 g/mol |
Nom IUPAC |
tricalcium;2,4,6,8,10,12-hexaoxido-1,3,5,7,9,11-hexaoxa-2λ5,4λ5,6λ5,8λ5,10λ5,12λ5-hexaphosphacyclododecane 2,4,6,8,10,12-hexaoxide |
InChI |
InChI=1S/3Ca.H6O18P6/c;;;1-19(2)13-20(3,4)15-22(7,8)17-24(11,12)18-23(9,10)16-21(5,6)14-19/h;;;(H,1,2)(H,3,4)(H,5,6)(H,7,8)(H,9,10)(H,11,12)/q3*+2;/p-6 |
Clé InChI |
KRSIWAJXDVVKLZ-UHFFFAOYSA-H |
SMILES canonique |
[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-])[O-])[O-].[Ca+2].[Ca+2].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[(2E)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13741595.png)
![Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt](/img/structure/B13741598.png)


![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741620.png)








![8-(2,4-Dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione](/img/structure/B13741658.png)
